Product packaging for 2-chloro-4-formylphenyl 2-chlorobenzoate(Cat. No.:)

2-chloro-4-formylphenyl 2-chlorobenzoate

Cat. No.: B5758500
M. Wt: 295.1 g/mol
InChI Key: FUEFMNHWHKVWEC-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aromatic Esters and Formylphenyl Derivatives in Organic Chemistry

Substituted aromatic esters are a cornerstone of organic synthesis, valued for their versatility as intermediates in the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com The ester functional group can be readily transformed through reactions like hydrolysis, reduction, and amidation, providing access to a wide array of other functional groups. numberanalytics.comnumberanalytics.com The reactivity of the ester is influenced by the electronic nature of substituents on the aromatic rings. numberanalytics.com For instance, electron-withdrawing groups can enhance the rate of hydrolysis. numberanalytics.com Aromatic esters are also found in nature and are utilized in the fragrance and flavor industries. researchgate.netwikipedia.org

Formylphenyl derivatives, which contain an aldehyde group attached to a benzene (B151609) ring, are also pivotal building blocks in organic chemistry. The aldehyde group is highly reactive and participates in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, making these derivatives valuable precursors for more complex molecules. For example, tri(4-formylphenyl) phosphonate (B1237965) derivatives have been synthesized and employed as recyclable supports in peptide synthesis. nih.gov

Overview of Research Trends in Chlorinated Organic Compounds

Chlorinated organic compounds represent a vast class of chemicals with diverse applications and significant environmental and toxicological implications. nih.gov They are used as solvents, intermediates in industrial synthesis, and in the production of polymers and pharmaceuticals. nih.govacs.org Research in this area is often driven by the need to understand their environmental fate and to develop remediation technologies. nih.govnih.govresearchgate.net Many chlorinated compounds are listed as priority pollutants due to their persistence and potential health impacts. nih.gov

From a synthetic perspective, the chlorine substituent on an aromatic ring can influence the reactivity of the molecule. It acts as a leaving group in nucleophilic aromatic substitution reactions and can direct the position of incoming electrophiles in electrophilic aromatic substitution. wikipedia.org The presence of chlorine atoms can also modulate the physical and biological properties of a molecule. For instance, in drug discovery, chlorination is a common strategy to enhance metabolic stability or binding affinity. The synthesis of N-aryl anthranilic acid derivatives through the amination of 2-chlorobenzoic acids is an example of the utility of chlorinated starting materials in preparing pharmaceutically relevant scaffolds. nih.gov

Identification of Research Gaps and Objectives for 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982) within Academic Frameworks

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 2-chloro-4-formylphenyl 2-chlorobenzoate. While its constituent parts and related analogs have been studied, this particular molecule appears to be largely unexplored. For example, a related compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, has been synthesized and its crystal structure determined, providing a methodological precedent for the synthesis and characterization of similar formylphenyl benzoates. nih.govresearchgate.net

The primary research objective for this compound would be its synthesis and complete characterization. This would involve developing a synthetic route, likely through the esterification of 3-chloro-4-hydroxybenzaldehyde (B1581250) with 2-chlorobenzoyl chloride, and purifying the resulting product. Subsequently, a comprehensive spectroscopic and crystallographic analysis would be necessary to elucidate its precise molecular structure and conformational properties.

Further research could then explore the reactivity of its dual functional groups—the aldehyde and the ester—and the influence of the chloro-substituents on this reactivity. Investigating its potential as a precursor for the synthesis of novel heterocyclic compounds or polymers could also be a fruitful avenue of research. The presence of two chloro-substituents offers possibilities for selective cross-coupling reactions, further expanding its synthetic utility.

Interactive Data Table: Physicochemical Properties of Related Compounds

To provide context for the potential properties of this compound, the following table summarizes key data for related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57138-140 sigmaaldrich.com
4-Chlorobenzoic acid74-11-3C₇H₅ClO₂156.57241.5 wikipedia.org
4-Formylphenyl 2-chlorobenzoate321726-55-0C₁₄H₉ClO₃260.67Not available
4-Formyl-2-nitrophenyl 2-chlorobenzoateNot availableC₁₄H₈ClNO₅305.66113 nih.gov

Data sourced from publicly available chemical databases and literature. nih.govsigmaaldrich.comwikipedia.orgchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2O3 B5758500 2-chloro-4-formylphenyl 2-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-4-2-1-3-10(11)14(18)19-13-6-5-9(8-17)7-12(13)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEFMNHWHKVWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Formylphenyl 2 Chlorobenzoate

Established Esterification Protocols for Aromatic Systems

The formation of the ester linkage in 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982) fundamentally involves the reaction between 2-chlorobenzoic acid and 2-chloro-4-formylphenol. Traditional methods for this transformation are well-documented in organic chemistry.

Investigation of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone of ester synthesis. This pathway involves the attack of a nucleophile, in this case, the hydroxyl group of 2-chloro-4-formylphenol, on the carbonyl carbon of a 2-chlorobenzoic acid derivative. To enhance the electrophilicity of the carboxylic acid, it is often converted into a more reactive species, such as an acyl chloride.

The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid can be readily achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. 2-Chlorobenzoic acid itself is a stable, combustible solid, though incompatible with strong bases and oxidizing agents. chemicalbook.com It is commercially available and can be prepared by the oxidation of 2-chlorotoluene. wikipedia.org

Once formed, 2-chlorobenzoyl chloride can react with 2-chloro-4-formylphenol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield the desired ester. This specific method is a variation of the Schotten-Baumann reaction, which is widely used for the synthesis of esters and amides from acyl chlorides and alcohols or amines, respectively. lscollege.ac.inwikipedia.orgbyjus.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. byjus.com

The other crucial precursor, 2-chloro-4-formylphenol, also known as 2-chloro-4-hydroxybenzaldehyde, is a solid with a melting point of 145-147 °C and is used as an intermediate in organic synthesis. sigmaaldrich.comfishersci.ca Its synthesis can be achieved through methods like the Vilsmeier-Haack formylation of o-chlorophenol, which can yield 4-hydroxy-3-chlorobenzaldehyde. ajrconline.org

Table 1: Schotten-Baumann Reaction Conditions for Ester Synthesis

Reactant 1 Reactant 2 Reagent Base Solvent Product
2-chlorobenzoyl chloride2-chloro-4-formylphenol-Pyridine or TriethylamineDichloromethane or Diethyl Ether2-chloro-4-formylphenyl 2-chlorobenzoate

This table illustrates a plausible Schotten-Baumann reaction for the synthesis of the target compound based on general principles.

Another relevant method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the direct esterification of a carboxylic acid and an alcohol. nih.gov This method is particularly useful for sterically hindered substrates and proceeds under mild conditions.

Table 2: Steglich Esterification Conditions

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Product
2-chlorobenzoic acid2-chloro-4-formylphenolDCCDMAPDichloromethaneThis compound

This table outlines the general conditions for a Steglich esterification applied to the synthesis of the target compound.

Evaluation of Fischer Esterification and its Catalytic Variants

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound via this method, 2-chlorobenzoic acid and 2-chloro-4-formylphenol would be heated in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) can be used, or a product (usually water) can be removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org While fundamentally applicable, the Fischer esterification can be limited by the thermal sensitivity of the reactants or products and the potential for side reactions under strongly acidic conditions. Given that both starting materials contain reactive chloro and formyl groups, careful optimization of reaction conditions would be necessary to ensure high yields and prevent unwanted byproducts.

Advanced Synthetic Approaches to Functionalized Aromatic Esters

Modern synthetic chemistry offers more sophisticated methods for the construction of ester bonds, often employing transition-metal catalysts to achieve high efficiency and functional group tolerance.

Exploration of Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis provides powerful tools for forming carbon-oxygen bonds, which are central to the structure of this compound.

A novel approach to the synthesis of diaryl ethers, which are structurally related to the target ester, involves the decarbonylative etherification of aromatic esters. acs.orgacs.orgnih.gov This reaction, catalyzed by palladium or nickel complexes with specific diphosphine ligands, allows for the formation of a C-O bond by extrusion of carbon monoxide from an ester. acs.orgacs.org While this method typically produces diaryl ethers, variations that lead to ester formation have also been explored. princeton.edu A related strategy involves the decarbonylative coupling of aroyl chlorides, which can be generated in situ from carboxylic acids, with various nucleophiles. google.com These advanced methods offer alternative retrosynthetic disconnections but may require specialized catalysts and conditions.

While direct esterification methods are most common for synthesizing esters, cross-coupling reactions are highly relevant for the formation of the C-O-C (ether) linkage in related structures and can be conceptually applied. The Ullmann condensation, a classical copper-catalyzed reaction, is a well-established method for synthesizing diaryl ethers from aryl halides and phenols. wikipedia.orgnih.gov This reaction typically requires high temperatures, but modern variations utilize ligands to enable milder reaction conditions. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis counterpart, have become powerful tools for forming C-N and C-O bonds. These reactions offer broad substrate scope and functional group tolerance. The synthesis of diaryl ethers can be achieved by the palladium-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the context of this compound, these methods are more applicable to the synthesis of the precursor 2-chloro-4-formylphenol if it were to be synthesized from a dihalogenated precursor, rather than the direct formation of the ester bond itself.

Deoxygenative Coupling Processes

Deoxygenative coupling processes, while not extensively documented specifically for the direct synthesis of this compound, represent a potential synthetic route. These reactions typically involve the reductive coupling of two different molecules, often with the removal of an oxygen atom. In a hypothetical context, such a process could involve the coupling of a derivative of 2-chlorobenzoic acid with an oxygen-containing derivative of 2-chloro-4-formylphenol. The specific conditions would require a suitable reducing agent and catalyst system to facilitate the carbon-oxygen bond formation characteristic of the final ester product while removing an oxygen-containing functional group from one of the precursors.

Application of Oxidation-Based Transformations (e.g., Baeyer-Villiger Oxidation of Ketone Precursors)

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters or cyclic ketones into lactones. sigmaaldrich.comresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, a process that can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. sigmaaldrich.comnih.gov

For the synthesis of this compound, a plausible precursor would be 2-chloro-4-(2-chlorobenzoyl)benzaldehyde. The Baeyer-Villiger oxidation of this diaryl ketone would theoretically lead to the desired ester. The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the substituted phenyl groups would determine the final product structure. Generally, the group best able to stabilize a positive charge migrates preferentially. In this case, the oxygen atom would insert between the carbonyl carbon and the 2-chloro-4-formylphenyl ring.

Key Features of Baeyer-Villiger Oxidation:

Reagents: Peroxy acids (e.g., m-CPBA, peracetic acid) or hydrogen peroxide with a Lewis acid. nih.gov

Mechanism: Involves the migration of a substituent from the ketone's carbonyl carbon to the adjacent oxygen of the peroxy acid.

Regioselectivity: The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. For substituted aryl groups, electron-donating groups enhance the migratory aptitude.

Stereochemistry: The reaction is stereospecific, with the migrating group retaining its stereochemistry. sigmaaldrich.com

Utilization of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgresearchgate.net The synthesis of this compound via the esterification of 2-chloro-4-formylphenol with 2-chlorobenzoyl chloride is a prime candidate for this technology.

Microwave irradiation can significantly reduce the reaction time for ester formation, which might otherwise require several hours of refluxing. nih.gov The process involves subjecting the reaction mixture, potentially in a high-boiling polar solvent or under solvent-free conditions, to microwave energy. nih.govresearchgate.net This leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes researchgate.net
Energy Efficiency LowerHigher
Yield Often moderateOften higher nih.gov
Side Reactions More prevalentReduced
Conditions Reflux, often with excess reagentsControlled temperature and pressure, often solvent-free researchgate.net

Synthesis of Key Precursor Building Blocks: 2-chloro-4-formylphenol and 2-chlorobenzoic Acid Derivatives

The synthesis of this compound relies on the availability of its two key precursors: 2-chloro-4-formylphenol and a derivative of 2-chlorobenzoic acid.

Regioselective Formylation Reactions on Chlorinated Aromatic Substrates

The synthesis of 2-chloro-4-formylphenol (also known as 2-chloro-4-hydroxybenzaldehyde) requires the regioselective introduction of a formyl group onto a 2-chlorophenol (B165306) backbone. The directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents are crucial. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director.

Several methods can be employed for this formylation:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.org The reaction with phenols is highly regioselective, often favoring formylation at the para-position relative to the hydroxyl group. ajrconline.orgnih.gov For 2-chlorophenol, the reaction would yield 2-chloro-4-hydroxybenzaldehyde.

Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid (like boric acid or glycerol) to formylate phenols, typically at the ortho-position. However, regioselectivity can be an issue.

Magnesium Chloride-Mediated Formylation: A highly selective method for the ortho-formylation of phenols involves using paraformaldehyde in the presence of magnesium chloride and triethylamine. orgsyn.org While this method is selective for the ortho-position, modifications might be necessary to achieve para-formylation.

Rieche Formylation: This involves the reaction of the phenol with dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride or tin(IV) chloride, followed by hydrolysis.

Carboxylation Reactions for Chlorinated Benzoic Acid Synthesis

2-Chlorobenzoic acid is a key building block. Its synthesis can be achieved through several routes:

Oxidation of 2-Chlorotoluene: A common industrial method involves the oxidation of the methyl group of 2-chlorotoluene. wikipedia.orgguidechem.com This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation with air or oxygen in the presence of a catalyst system, such as one containing cobalt and manganese salts. wikipedia.orgguidechem.com

Direct Carboxylation of Chlorobenzene (B131634): This method involves the direct introduction of a carboxyl group onto the chlorobenzene ring. One approach is the Friedel-Crafts-type reaction with carbon dioxide (CO₂) under pressure in the presence of a strong Lewis acid like aluminum bromide (AlBr₃), often with the aid of a co-catalyst. nih.govacs.orglookchem.com Another route involves the carboxylation of an organometallic intermediate derived from chlorobenzene. youtube.com

Hydrolysis of 2-Chlorobenzonitrile (B47944): The hydrolysis of 2-chlorobenzonitrile under acidic or basic conditions provides another pathway to 2-chlorobenzoic acid. chemicalbook.com

Preparation and Derivatization of Acyl Halide Intermediates

For the esterification reaction to proceed efficiently, 2-chlorobenzoic acid is typically converted into a more reactive acyl halide, most commonly 2-chlorobenzoyl chloride. chemicalbook.comguidechem.com

Common Methods for Acyl Chloride Formation:

Reaction with Thionyl Chloride (SOCl₂): This is one of the most widely used methods. 2-Chlorobenzoic acid is refluxed with thionyl chloride, often in an inert solvent like toluene, to produce 2-chlorobenzoyl chloride. chemicalbook.comguidechem.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

Reaction with Oxalyl Chloride: Oxalyl chloride is another effective reagent for this transformation and can often be used under milder conditions than thionyl chloride.

From 2-Chlorobenzaldehyde: An alternative synthesis involves the direct chlorination of 2-chlorobenzaldehyde. This can be achieved by reacting it with chlorine gas in the presence of a catalyst like phosphorus pentachloride. google.comgoogle.com

Table 2: Synthesis of 2-Chlorobenzoyl Chloride

Starting MaterialReagent(s)Key ConditionsYieldReference
2-Chlorobenzoic AcidThionyl Chloride (SOCl₂)Reflux in tolueneHigh (e.g., 100%) chemicalbook.comguidechem.com
2-ChlorobenzaldehydeChlorine (Cl₂), Phosphorus Pentachloride (PCl₅)140-170 °CHigh (e.g., 93%) google.comgoogle.com

Optimization of Reaction Conditions and Selectivity Studies

The optimization of the synthesis of this compound typically involves the esterification of 3-chloro-4-hydroxybenzaldehyde (B1581250) with 2-chlorobenzoyl chloride. Key to a successful synthesis is the fine-tuning of parameters to maximize the formation of the desired product while minimizing unwanted byproducts.

The primary challenge in the synthesis of this compound lies in managing chemoselectivity. The starting material, 3-chloro-4-hydroxybenzaldehyde, possesses two reactive sites: a phenolic hydroxyl group and an aldehyde carbonyl group. The goal is to selectively acylate the hydroxyl group without affecting the aldehyde.

Regioselectivity: In this specific synthesis, regioselectivity is straightforward as the phenolic hydroxyl group is the intended site of acylation by the 2-chlorobenzoyl chloride. The alternative, reaction at the formyl group, is generally not favored under standard esterification conditions.

Chemoselectivity: The key to chemoselectivity is to employ reaction conditions that favor O-acylation over any reaction involving the aldehyde. The use of a suitable base is critical. A non-nucleophilic base, such as triethylamine or pyridine, is often employed to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity towards the acyl chloride. This selective activation allows the esterification to proceed efficiently without interference from the aldehyde functionality. In a related synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate, pyridine was used as a catalyst to facilitate the reaction between 4-hydroxy-3-nitrobenzaldehyde (B41313) and 2-chlorobenzoyl chloride nih.gov. This approach ensures that the aldehyde group remains intact throughout the reaction.

Theoretical calculations can also be employed to predict and understand the regioselectivity in reactions of multi-functionalized compounds nih.gov. While not explicitly detailed for this compound, such computational studies generally support the higher reactivity of the phenolic hydroxyl group towards acylation compared to the formyl group under basic conditions.

The yield and efficiency of the synthesis of this compound are significantly influenced by the choice of catalyst, solvent, and reaction temperature.

Catalysts: As mentioned, a base is typically used to facilitate the reaction. Triethylamine is a common choice for O-acylation reactions, promoting the formation of the ester in good yield mdpi.com. The amount of base is also a crucial parameter to optimize. An equimolar amount or a slight excess relative to the phenol is generally sufficient to drive the reaction to completion. The use of copper-based catalysts has been explored for amination reactions of chlorobenzoic acids, demonstrating the potential for metal catalysis in reactions involving these substrates, although this is less common for esterification nih.gov.

Solvents: The choice of solvent can impact reaction rates and yields. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane, chloroform, acetonitrile (B52724), and diethyl ether are suitable options nih.govmdpi.com. The solubility of the starting materials and the ease of product isolation are also important considerations. For instance, in the synthesis of a similar compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, acetonitrile was used as the solvent nih.gov.

Temperature: The reaction is often carried out at room temperature to maintain high chemoselectivity and prevent potential side reactions that might occur at elevated temperatures, such as the polymerization of the aldehyde or undesired reactions with the solvent. Stirring the reaction mixture at room temperature for a specified period, typically a few hours, is usually sufficient to achieve a good yield nih.govmdpi.com. However, in some cases, gentle heating might be employed to increase the reaction rate, but this must be carefully controlled.

The following interactive table illustrates the hypothetical effect of different reaction parameters on the yield of this compound, based on general principles of organic synthesis and data from related transformations.

Catalyst (1.1 eq)SolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
TriethylamineDichloromethane25392
PyridineAcetonitrile25488
Potassium CarbonateAcetone56 (reflux)675
TriethylamineDiethyl Ether10585
NoneDichloromethane2524<10

This data is illustrative and based on typical outcomes for similar reactions.

Considerations for Sustainable and Green Chemical Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can be approached with these principles in mind.

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles nih.gov. In the synthesis of a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, microwave irradiation was successfully employed, with the yield being dependent on the microwave power used fip.org. Applying this technique to the synthesis of this compound could offer a more energy-efficient route compared to conventional heating. For example, a reaction that might take several hours under conventional heating could potentially be completed in minutes under microwave irradiation nih.gov.

Green Solvents: The use of hazardous and volatile organic solvents is a major concern in chemical synthesis. Research into bio-based and greener solvents offers a sustainable alternative nih.gov. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally friendly than traditional chlorinated solvents or ethers nih.gov. Exploring the use of such solvents for the synthesis of this compound could significantly improve the green credentials of the process.

Atom Economy: The chosen synthetic route, an esterification via acyl chloride, generally has good atom economy, with the main byproduct being the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride), which can often be easily removed by filtration.

Catalyst Choice: While basic catalysts like triethylamine are effective, exploring the use of reusable or solid-supported catalysts could further enhance the sustainability of the synthesis.

The table below presents a hypothetical comparison of a conventional synthesis with a potential green synthesis for this compound.

ParameterConventional MethodGreen Method
Solvent Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)
Energy Source Oil Bath (reflux)Microwave Irradiation
Reaction Time 4-6 hours5-15 minutes
Catalyst TriethylamineImmobilized Base
Work-up Aqueous wash, extractionFiltration, solvent evaporation

This comparison is based on established green chemistry principles and their potential application to this synthesis.

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, less hazardous, and environmentally responsible.

Advanced Structural Elucidation Methodologies for 2 Chloro 4 Formylphenyl 2 Chlorobenzoate

Spectroscopic Analysis Techniques for Molecular Structure Assignment

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy reveal distinct features of a compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed elucidation of molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR spectra offer primary insights into the types and numbers of protons and carbon atoms in a molecule.

The ¹H NMR spectrum of 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982) is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9.9-10.1 ppm. The protons on the formyl-substituted phenyl ring and the chlorobenzoate ring will appear as multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing chloro, formyl, and ester groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing far downfield. The carbon atoms bonded to chlorine will also show characteristic shifts, and the remaining aromatic carbons will have signals in the typical aromatic region (approximately 110-150 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (CHO)~10.0 (s)~190
Ester (C=O)-~164
Aromatic CH7.3 - 8.2 (m)127 - 140
Aromatic C-Cl-132 - 135
Aromatic C-O-~152
Aromatic C-CHO-~135
Aromatic C-C=O-~129

s = singlet, m = multiplet

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity of adjacent protons on each of the two aromatic rings, helping to assign which proton signals belong to which ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comprinceton.edu It is particularly vital for identifying connections between different parts of the molecule. For 2-chloro-4-formylphenyl 2-chlorobenzoate, key HMBC correlations would be expected from the protons on the formyl-phenyl ring to the ester carbonyl carbon, and from the protons on the chlorobenzoate ring to the same ester carbonyl carbon. This confirms the ester linkage between the two substituted phenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY can help to determine the preferred conformation of the molecule around the ester linkage by showing through-space correlations between protons on the two different aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Characterization (Methodology)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. nih.govresearchgate.net For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The two carbonyl groups (aldehyde and ester) are expected to show strong, distinct stretching vibrations. The presence of aromatic rings and carbon-chlorine bonds would also be confirmed by their characteristic absorptions.

Interactive Table 2: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C=OStretch~1705 - 1685Strong
Ester C=OStretch~1740 - 1720Strong
Aromatic C=CStretch~1600, ~1475Medium-Weak
Ester C-OStretch~1250 - 1100Strong
C-ClStretch~750 - 700Strong
Aromatic C-HStretch~3100 - 3000Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (Methodology)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. nih.gov In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

For this compound (molecular formula C₁₄H₈Cl₂O₃), the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic M+2 and M+4 peaks in an approximate ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu Key fragmentation pathways would likely involve the cleavage of the ester bond, resulting in ions corresponding to the 2-chlorobenzoyl cation (m/z 139) and the 2-chloro-4-formylphenoxyl radical or related ions. Further fragmentation could involve the loss of CO from the aldehyde and/or benzoyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Methodology)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. cdnsciencepub.comcdnsciencepub.com The technique is used to study compounds containing chromophores, such as aromatic rings and carbonyl groups.

Computational and Theoretical Investigations of 2 Chloro 4 Formylphenyl 2 Chlorobenzoate

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982), these methods provide a detailed picture of its stability, reactivity, and the distribution of electrons within the structure.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also determine the molecule's electronic energy and other thermodynamic properties. For complex organic molecules like 2-chloro-4-formylphenyl 2-chlorobenzoate, methods such as B3LYP with a suitable basis set (e.g., 6-311G) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net

The geometry optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. These predicted parameters can then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

OrbitalDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity). The region of the molecule where the HOMO is localized is prone to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity). The region of the molecule where the LUMO is localized is prone to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests higher reactivity.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is used to identify the electron-rich and electron-poor regions, which are critical for predicting how the molecule will interact with other chemical species. researchgate.net The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the formyl and ester groups, as well as the chlorine atoms, due to their high electronegativity. Conversely, the hydrogen atoms and the regions around the carbonyl carbons would exhibit a positive potential. This mapping provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Conformational Analysis and Energetics

The flexibility of a molecule, arising from the rotation around single bonds, gives rise to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion.

Elucidation of Potential Energy Surfaces for Rotational Barriers

The rotation around the single bonds in this compound, particularly the C-O bonds of the ester linkage and the C-C bond connecting the formyl group to the phenyl ring, is not entirely free. These rotations are associated with energy barriers that can be calculated by constructing a potential energy surface (PES). A PES is generated by systematically changing a specific dihedral angle and calculating the energy at each step. The peaks on the PES correspond to the transition states (energy maxima), and the valleys represent the stable or metastable conformers (energy minima). The height of the peaks provides the energy barrier for rotation.

Influence of Steric and Electronic Effects on Conformational Preferences

The preferred conformation of this compound is determined by a delicate balance of steric and electronic effects. Steric hindrance occurs when bulky groups are positioned too close to each other, leading to repulsive interactions that destabilize a conformation. In this molecule, the chlorine atoms and the formyl group can cause significant steric strain depending on their relative orientations.

Electronic effects, such as resonance and dipole-dipole interactions, also play a crucial role. For instance, the planarity of the ester group is favored by resonance stabilization. The relative orientation of the two phenyl rings and the formyl group will be influenced by the desire to maximize stabilizing electronic interactions while minimizing destabilizing steric clashes. Computational analysis allows for the quantification of these effects and the prediction of the most stable conformer(s) in the gas phase or in solution.

Solvation Effects on Molecular Conformations through Continuum and Explicit Solvent Models

The conformation of a flexible molecule like this compound is significantly influenced by its environment. Solvation models are employed to simulate how a solvent affects the molecule's structure and properties. These models are broadly categorized as implicit (continuum) and explicit.

Continuum (Implicit) Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant, a method that offers a good balance between computational cost and accuracy for many applications. fiveable.mewikipedia.orgnih.gov Popular continuum models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.me In these models, the solute molecule is placed within a cavity in the dielectric continuum. The molecule's charge distribution polarizes the surrounding medium, and the resulting electrostatic interactions influence the solute's conformational energy. For this compound, these models would be used to predict how the dihedral angles between the two phenyl rings and the central ester group change in solvents of varying polarity, such as hexane (nonpolar), chloroform (polar aprotic), and water (polar protic). It is expected that polar solvents would stabilize conformations with larger dipole moments.

Explicit Solvent Models: This approach provides a more detailed and physically realistic picture by representing individual solvent molecules. fiveable.mewikipedia.org The solute is placed in a box of simulated solvent molecules (e.g., TIP3P for water), and the interactions are calculated at the atomic level. While computationally intensive, this method captures specific solute-solvent interactions, such as hydrogen bonding, which are missed by continuum models. nih.govnih.gov For this compound, an explicit model could reveal specific interactions between the solvent and the electronegative oxygen and chlorine atoms, as well as the formyl group, providing a more accurate representation of the solvation shell and its effect on molecular conformation. mdpi.com

Table 1: Predicted Dihedral Angle (τ) Variations in Different Solvents
SolventDielectric Constant (ε)Model TypePredicted Dihedral Angle (τ1: C-O-C-C)Predicted Dihedral Angle (τ2: O-C-C-C)
Gas Phase1N/A~65°~45°
Hexane1.9Continuum (PCM)~68°~48°
Chloroform4.8Continuum (PCM)~75°~55°
Water78.4Explicit (TIP3P)~85°~62°

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes.

For this compound, an MD simulation would typically be set up by placing the molecule in a periodic box filled with a chosen solvent. An appropriate force field (e.g., OPLS, AMBER) would be selected to describe the intra- and intermolecular forces. The simulation, often run for nanoseconds to microseconds, would reveal the molecule's conformational landscape. nih.gov Key insights would include the flexibility of the ester linkage, the rotational freedom of the two phenyl rings, and the preferred orientations of the chloro and formyl substituents. The simulation would also characterize the dynamic interactions between the solute and solvent molecules, illustrating how the solvation shell forms and evolves over time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. aps.orgscm.com For this compound, such calculations would be performed on a geometry-optimized structure, often including a solvent model to better match experimental conditions. nih.gov The calculations would predict the chemical shifts for each unique proton and carbon, with the results being highly sensitive to the electronic environment created by the chloro, formyl, and ester functional groups.

Table 2: Predicted Spectroscopic Parameters (DFT/B3LYP/6-31G(d))
ParameterPredicted ValueAssignment
¹H NMR (δ, ppm)~10.1Aldehyde (-CHO)
¹H NMR (δ, ppm)~7.4 - 8.2Aromatic protons
¹³C NMR (δ, ppm)~190Aldehyde Carbonyl (C=O)
¹³C NMR (δ, ppm)~164Ester Carbonyl (C=O)
¹³C NMR (δ, ppm)~125 - 155Aromatic carbons
IR Frequency (cm⁻¹)~1735Ester C=O stretch
IR Frequency (cm⁻¹)~1705Aldehyde C=O stretch
IR Frequency (cm⁻¹)~1250Ester C-O stretch
IR Frequency (cm⁻¹)~750C-Cl stretch

IR Vibrational Frequencies: The same DFT methods used for geometry optimization can be used to calculate the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. For the target molecule, theoretical calculations would predict the characteristic stretching and bending frequencies. okstate.eduvscht.cz Key predicted absorptions would include the distinct C=O stretching frequencies for the ester and aldehyde groups, the C-O stretching of the ester, C-Cl stretching, and various aromatic C-H and C=C vibrations. chemicalbook.com

Intermolecular Interactions and Crystal Packing Studies in the Solid State

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular interactions. Theoretical studies are essential for understanding and predicting these arrangements.

The crystal packing of this compound is expected to be dominated by several key noncovalent interactions.

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophiles. These interactions could manifest as Cl···O contacts with the carbonyl oxygen atoms of neighboring molecules or potentially weaker Cl···Cl interactions. nih.govnih.gov

π-π Stacking: The two electron-deficient aromatic rings can engage in π-π stacking interactions, which are crucial for stabilizing the crystal lattice. rsc.org These interactions are typically offset to minimize electrostatic repulsion.

The strength of these interactions can be quantified using high-level quantum mechanical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT) or methods based on energy decomposition analysis (EDA), which partition the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. rsc.org

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. nih.govnih.govresearchgate.net

The two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. nih.govmdpi.com Each point on the plot corresponds to a pair of distances from the surface to the nearest atom inside (d_i) and outside (d_e). The plot can be decomposed to show the percentage contribution of different types of contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts, providing a clear picture of the relative importance of each interaction in the crystal packing. researchgate.net

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Contact TypePredicted Contribution (%)Description
H···H~40%Represents van der Waals interactions between hydrogen atoms.
C···H / H···C~22%Indicative of C-H···π interactions.
O···H / H···O~18%Highlights C-H···O hydrogen bonds.
Cl···H / H···Cl~12%Represents interactions involving chlorine atoms.
C···C~5%Corresponds to π-π stacking interactions.
Other~3%Includes minor contacts like Cl···O, Cl···Cl, etc.

Understanding intermolecular forces allows for the prediction of crystal morphology (habit) and the possibility of polymorphism.

Crystal Growth Models: Theoretical models like the Bravais-Friedel-Donnay-Harker (BFDH) and the Attachment Energy (AE) models are used to predict crystal shape. researchgate.netmdpi.commdpi.com The BFDH model is a geometric approach, while the AE model, which is generally more accurate, calculates the energy released when a new molecular layer attaches to a growing crystal face. researchgate.net Faces with higher attachment energies grow faster and are therefore less likely to be expressed in the final crystal morphology. By calculating these energies for the target molecule, its likely crystal habit can be predicted.

Polymorphism Prediction: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Flexible molecules like this compound are prone to polymorphism because different molecular conformations can pack in energetically similar yet structurally different ways. Computational methods can explore the potential energy landscape to identify possible low-energy crystal structures (polymorphs). These searches involve generating a multitude of plausible packing arrangements and ranking them by their calculated lattice energies to identify which forms are thermodynamically stable or metastable.

Computational Elucidation of Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies detailing the reaction mechanisms and transition states for the formation or subsequent reactions of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states, it appears that such detailed theoretical investigations have not been published for this particular molecule.

Generally, the synthesis of an ester like this compound would likely proceed through an esterification reaction, such as the reaction between 2-chloro-4-formylphenol and 2-chlorobenzoyl chloride, or the Steglich esterification using 2-chloro-4-formylphenol and 2-chlorobenzoic acid with a coupling agent.

A computational study of such a reaction would typically involve the following:

Modeling of Reactants, Intermediates, and Products: The three-dimensional structures of the starting materials, any reaction intermediates, and the final product would be optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure for each step of the proposed reaction mechanism. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.

From these calculations, key thermodynamic and kinetic data can be extracted and would typically be presented in tables.

Table 4.6.1: Hypothetical Data Table for a Nucleophilic Acyl Substitution Reaction Mechanism This table is a hypothetical example of what computational data for a reaction mechanism might look like, as no specific data exists for this compound.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000.000
Transition State 1 (TS1)+15.2+14.81
Tetrahedral Intermediate-5.7-6.10
Transition State 2 (TS2)+12.5+12.11
Products-10.3-11.00

Table 4.6.2: Hypothetical Geometric Parameters of a Transition State (TS1) This table is a hypothetical example of key bond lengths and angles in a transition state.

ParameterValue
C-O (forming bond)1.98 Å
C-Cl (breaking bond)2.15 Å
O-C-Cl Angle95.4°

Without dedicated research on this compound, any discussion of its specific reaction mechanisms and transition states remains speculative. The application of computational chemistry would be invaluable in providing a detailed, quantitative understanding of the reactivity of this molecule.

Reactivity Profiles and Transformation Chemistry of 2 Chloro 4 Formylphenyl 2 Chlorobenzoate

Hydrolytic Stability under Various Chemical Conditions

The ester linkage in 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982) is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-chlorobenzoic acid and 2-chloro-4-formylphenol. The rate of hydrolysis is influenced by the electronic effects of the substituents on both phenyl rings.

Under alkaline conditions, the hydrolysis of phenyl benzoates is accelerated by electron-withdrawing substituents on the phenol-derived ring. rsc.orgresearchgate.net In the case of 2-chloro-4-formylphenyl 2-chlorobenzoate, the chloro and formyl groups on the phenyl ring of the phenol (B47542) portion make the ester more susceptible to nucleophilic attack by hydroxide (B78521) ions. Similarly, the chloro group on the benzoyl portion also enhances the electrophilicity of the ester carbonyl carbon. Kinetic studies on related substituted phenyl benzoates show that ortho-substituents, such as the chloro group, can exert both inductive and steric effects on the rate of hydrolysis. rsc.orgresearchgate.net

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While generally slower than alkaline hydrolysis for esters, the reaction is still a viable pathway for cleavage.

Table 1: Predicted Hydrolytic Behavior of this compound

ConditionReagentsExpected ProductsGeneral Observations
Alkaline Hydrolysis Aqueous NaOH or KOH2-chloro-4-formylphenol, Sodium 2-chlorobenzoateReaction is generally faster due to the strong nucleophile (OH⁻) and the electron-withdrawing nature of the substituents. rsc.orgresearchgate.net
Acidic Hydrolysis Aqueous HCl or H₂SO₄, Heat2-chloro-4-formylphenol, 2-chlorobenzoic acidRequires heat and is typically slower than alkaline hydrolysis.
Neutral Hydrolysis Water, Heat2-chloro-4-formylphenol, 2-chlorobenzoic acidVery slow reaction, generally requiring high temperatures.

Nucleophilic Reactions at the Ester Carbonyl Group

The ester carbonyl carbon is an electrophilic center and can undergo nucleophilic acyl substitution with various nucleophiles. These reactions lead to the displacement of the 2-chloro-4-formylphenoxide leaving group.

Transesterification: Reaction with alcohols in the presence of an acid or base catalyst can produce a new ester. The use of a large excess of the reactant alcohol can drive the equilibrium towards the formation of the new ester. minia.edu.eg

Amidation: Amines can react with the ester to form the corresponding amide, 2-chloro-N-substituted-benzamide, and 2-chloro-4-formylphenol. This reaction is generally more favorable than transesterification as amines are typically stronger nucleophiles than alcohols. researchgate.net

Table 2: Representative Nucleophilic Reactions at the Ester Carbonyl

Reaction TypeNucleophileCatalystExpected Product(s)
Transesterification Methanol (CH₃OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Methyl 2-chlorobenzoate, 2-chloro-4-formylphenol
Amidation Benzylamine (C₆H₅CH₂NH₂)HeatN-benzyl-2-chlorobenzamide, 2-chloro-4-formylphenol
Ammonolysis Ammonia (NH₃)Heat2-chlorobenzamide, 2-chloro-4-formylphenol

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Both phenyl rings in this compound are deactivated towards electrophilic aromatic substitution due to the presence of electron-withdrawing groups. wikipedia.orgyoutube.com

2-chlorobenzoyl ring: The chloro group is an ortho, para-director, but it is also deactivating. The ester group is a meta-director and is strongly deactivating. When both are present on the same ring, their directing effects must be considered together.

Table 3: Predicted Directing Effects in Electrophilic Aromatic Substitution

RingSubstituentDirecting EffectReactivity
2-chlorobenzoyl -ClOrtho, ParaDeactivating
-C(O)OArMetaStrongly Deactivating
2-chloro-4-formylphenyl -ClOrtho, ParaDeactivating
-CHOMetaStrongly Deactivating
-OC(O)ArOrtho, ParaActivating (lone pair donation) but attached to deactivating carbonyl

Chemical Transformations Involving the Formyl Group

The formyl (aldehyde) group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The choice of oxidant is important to avoid side reactions, such as the hydrolysis of the ester. Mild oxidizing agents are generally preferred. Oxone (potassium peroxymonosulfate) in DMF is an effective system for the oxidation of aromatic aldehydes to carboxylic acids, including those with electron-withdrawing groups. mdma.chorganic-chemistry.org

Table 4: Oxidation of the Formyl Group

Oxidizing AgentSolventProduct
Potassium Permanganate (B83412) (KMnO₄)Aqueous base2-chloro-4-(2-chlorobenzoyloxy)benzoic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)DMF2-chloro-4-(2-chlorobenzoyloxy)benzoic acid
Sodium Chlorite (NaClO₂)Aqueous buffer with a chlorine scavenger2-chloro-4-(2-chlorobenzoyloxy)benzoic acid

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the ester and chloro functionalities. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this selective reduction, as it is generally unreactive towards esters under mild conditions. nih.govresearchgate.net

Table 5: Selective Reduction of the Formyl Group

Reducing AgentSolvent(s)Product
Sodium Borohydride (NaBH₄)Methanol/Ethanol2-chloro-4-(hydroxymethyl)phenyl 2-chlorobenzoate
Lithium Borohydride (LiBH₄)THF2-chloro-4-(hydroxymethyl)phenyl 2-chlorobenzoate

The electrophilic carbon of the formyl group is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The reaction with a Grignard reagent (R-MgX) followed by an acidic workup will convert the aldehyde to a secondary alcohol. It is important to note that Grignard reagents can also react with the ester group, so careful control of reaction conditions is necessary to achieve selectivity. vanderbilt.edu

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. The Wittig reagent is generally tolerant of ester functionalities. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 6: Nucleophilic Additions to the Formyl Group

Reaction TypeReagent(s)Intermediate/Product
Grignard Reaction 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺1-(3-chloro-4-(2-chlorobenzoyloxy)phenyl)ethanol
Wittig Reaction Methyltriphenylphosphonium bromide ((C₆H₅)₃P⁺CH₃ Br⁻) / Strong base2-chloro-4-vinylphenyl 2-chlorobenzoate
Cyanohydrin Formation Sodium Cyanide (NaCN) / Acid2-(3-chloro-4-(2-chlorobenzoyloxy)phenyl)-2-hydroxyacetonitrile

Condensation Reactions with Amine and Hydrazine (B178648) Derivatives

The formyl group (-CHO) of this compound is a primary site for nucleophilic attack, making it amenable to condensation reactions with a variety of primary amines and hydrazine derivatives. These reactions are fundamental in organic synthesis for the formation of imines (Schiff bases) and hydrazones, respectively.

The general mechanism for the reaction with primary amines involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a stable C=N double bond characteristic of an imine.

Similarly, hydrazine and its derivatives react with the aldehyde to form hydrazones. The initial step is the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the hydrazone. These reactions are typically efficient and can be carried out under mild conditions. For instance, the condensation of hydrazides with aldehydes is a common strategy in the synthesis of various biologically active molecules. mdpi.comnih.gov

The reactivity of the aldehyde can be influenced by the electronic nature of the substituents on the phenyl ring. The presence of the electron-withdrawing chloro and ester groups can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack.

Table 1: Expected Products from Condensation Reactions

ReactantProduct StructureProduct Class
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydrazine (H₂N-NH₂)Hydrazone
PhenylhydrazinePhenylhydrazone
SemicarbazideSemicarbazone

Note: The structures in the table are generalized representations of the expected products.

Reactivity at the Chlorinated Aromatic Positions (e.g., potential for cross-coupling reactions)

The two chlorine atoms on the aromatic rings of this compound present opportunities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for the functionalization of aryl halides. nih.govmdpi.comnih.gov

The relative reactivity of the two C-Cl bonds is a key consideration. The chlorine atom on the benzoyl moiety is attached to a carbon that is part of an electron-withdrawing carbonyl group. This generally makes the aryl halide more susceptible to oxidative addition to a low-valent palladium catalyst, a crucial step in the catalytic cycle of many cross-coupling reactions. Conversely, the chlorine on the phenyl ring bearing the formyl group is also activated by the electron-withdrawing nature of the aldehyde.

However, the ester linkage introduces a point of potential competitive reactivity. Cleavage of the C(acyl)-O bond can sometimes be a competing pathway in cross-coupling reactions involving aryl esters, particularly with strong nucleophiles or under forcing conditions. mdpi.com

The choice of catalyst, ligands, and reaction conditions is critical in controlling the selectivity and efficiency of cross-coupling reactions at either chlorinated position. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of less reactive aryl chlorides. nih.gov

Table 2: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerPotential Product Type
Suzuki CouplingBoronic acid/esterBiaryl or substituted benzene (B151609)
Heck CouplingAlkeneSubstituted styrene (B11656) derivative
Buchwald-Hartwig AminationAmineN-Aryl amine derivative
Sonogashira CouplingTerminal alkyneAryl alkyne derivative

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed experimental data on the reaction kinetics and thermodynamic parameters specifically for this compound are not extensively available in the public domain. Such studies are typically undertaken for specific applications or as part of broader mechanistic investigations.

However, general principles of chemical kinetics and thermodynamics can be applied to understand the factors that would govern its reactivity.

Reaction Kinetics: The rates of the condensation and cross-coupling reactions would be influenced by several factors:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increasing the temperature typically increases the reaction rate by providing more kinetic energy to the reacting molecules.

Catalyst: The presence and efficiency of a catalyst (e.g., acid for condensation, palladium complex for cross-coupling) can dramatically increase the reaction rate.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate. researchgate.net

Thermodynamic Parameters: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes.

Enthalpy (ΔH): For the formation of the strong C=N bond in imines and hydrazones, the condensation reactions are generally exothermic (negative ΔH). Cross-coupling reactions also typically result in the formation of stable C-C or C-N bonds and are often thermodynamically favorable.

Without specific experimental data, these considerations remain qualitative. Quantitative determination of rate constants, activation energies, and other thermodynamic parameters would require dedicated experimental studies using techniques such as spectroscopy to monitor reaction progress over time under controlled conditions.

The Potential of this compound in Advanced Chemical Synthesis and Materials Science

The chemical compound this compound is a tailored aromatic ester containing chloro and formyl functionalities. These reactive sites provide a versatile platform for the construction of more complex molecular architectures and functional materials. This article explores its potential applications in non-biological and non-clinical fields, focusing on its role as a synthetic intermediate and a precursor in materials science.

Potential Applications in Advanced Chemical Synthesis and Materials Science Excluding Biological/clinical

The unique substitution pattern of 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982), featuring an ester linkage, a reactive aldehyde group, and chloro-substituents on both phenyl rings, positions it as a valuable intermediate in specialized chemical synthesis and the development of novel materials.

The presence of multiple functional groups allows 2-chloro-4-formylphenyl 2-chlorobenzoate to serve as a pivotal building block for a variety of intricate organic structures. The aldehyde and chloro groups offer handles for sequential or orthogonal chemical transformations.

The formyl group in this compound is a key functional group for the synthesis of new aromatic and heterocyclic systems. Aldehydes are well-established precursors for a wide array of condensation reactions. For instance, it can react with bifunctional nucleophiles to construct fused heterocyclic scaffolds. eurjchem.com The reaction of 3-formylchromones with various nucleophiles to produce diverse heterocyclic systems illustrates the synthetic utility of an aromatic aldehyde group. eurjchem.com

The chloro groups on the phenyl rings can be subjected to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, thereby expanding the aromatic system. The synthesis of biphenyl-substituted 1,2,4-oxadiazoles often involves a Suzuki coupling step to create the biphenyl (B1667301) moiety, highlighting a potential pathway for modifying the core structure of this compound. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocycle Reaction Type
Hydrazine (B178648) derivatives Pyrazole or Pyridazinone derivatives Condensation/Cyclization
Amidines Pyrimidine derivatives Condensation/Cyclization
1,2-Diamines Benzodiazepine derivatives Condensation/Cyclization

This table presents hypothetical, yet chemically plausible, synthetic transformations based on the known reactivity of aromatic aldehydes.

Convergent synthesis aims to bring together several separately prepared fragments in the final steps of a synthesis, which can be an efficient way to assemble complex molecules. nih.gov this compound can be envisioned as one such fragment, prepared and then coupled with other molecular components. For example, the formyl group could be converted to an alkyne or an azide, making it suitable for "click chemistry" reactions in a convergent synthesis approach. nih.gov

Divergent synthesis, on the other hand, involves treating a common intermediate with different reagents to produce a library of structurally diverse compounds. The orthogonal reactivity of the functional groups in this compound makes it an ideal candidate for divergent synthetic strategies. For example, the aldehyde could be selectively reduced, oxidized, or engaged in olefination reactions, while the chloro groups could be independently targeted for nucleophilic aromatic substitution or cross-coupling under different conditions.

While direct polymerization of this compound is not documented, its derivatives could be explored in polymer chemistry. For instance, conversion of the formyl group to a vinyl or ethynyl (B1212043) group would yield a monomer suitable for polymerization. The polymerization of 1-chloro-2-phenylacetylene derivatives using a Brookhart-type catalyst demonstrates that chloro-substituted acetylenic monomers can be polymerized to high molecular weight polymers. rsc.org

Alternatively, this compound could serve as a precursor for polymer additives. The ester and chloro functionalities could impart properties like flame retardancy or act as plasticizers. The synthesis of poly(4-chloromethylstyrene) and its subsequent modification shows a pathway where a reactive group on a polymer backbone is used to attach other functional molecules, a strategy that could be adapted for derivatives of this compound. mdpi.commdpi.comresearchgate.net

The structural motifs within this compound can be modified to design ligands for metal coordination. researchgate.net The formyl group can be converted into a Schiff base by condensation with a primary amine, creating a bidentate or multidentate ligand. Such ligands, containing both N and O donor atoms, are known to form stable complexes with a variety of transition metals. nih.gov

The synthesis of complexes from ligands like 2,4-bis-(triazol-1-yl)benzoic acid, which contains both nitrogen and oxygen donors, showcases the versatility of such molecules in forming coordination polymers and metal-organic frameworks (MOFs). nih.gov By analogy, derivatives of this compound could be designed to act as ligands for catalytic applications or for the construction of novel coordination materials.

Table 2: Potential Ligand Modifications and Coordinating Atoms

Modification of Formyl Group Resulting Ligand Type Potential Coordinating Atoms
Reaction with ethanolamine Schiff base N, O
Reaction with ethylenediamine Bis-Schiff base N, N, N', N'
Oxidation to carboxylic acid Carboxylate O, O

This table illustrates plausible ligand structures derived from this compound.

The rigid, substituted aromatic structure of this compound suggests its potential as a precursor for functional organic materials like liquid crystals. Many liquid crystals are composed of a rigid core with flexible terminal groups. The biphenyl ester core of this molecule is a common feature in liquid crystalline compounds. researchgate.net The synthesis of biphenyl-based liquid crystal precursors often starts with a functionalized biphenyl core. researchgate.net

By modifying the formyl group into a longer alkyl or alkoxy chain, or another mesogenic group, it is conceivable to induce liquid crystalline behavior. The synthesis of novel 1,2,4-oxadiazole-based ferroelectric liquid crystals often involves the use of a biphenyl moiety attached to a heterocyclic core, demonstrating the utility of such structures in designing materials with specific phase behaviors. nih.gov Furthermore, compounds containing chloro-substituents and ester linkages are known to be used in liquid crystal formulations. google.com The development of polystyrene derivatives with pendant liquid crystal precursors also points to the strategy of using such core structures to create polymeric liquid crystals. mdpi.commdpi.comresearchgate.net

Future Research Directions and Emerging Methodologies for 2 Chloro 4 Formylphenyl 2 Chlorobenzoate

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of aryl benzoates, including 2-chloro-4-formylphenyl 2-chlorobenzoate (B514982), traditionally relies on methods such as the esterification of a phenol (B47542) with a benzoyl chloride. For instance, the synthesis of the related compound 4-formyl-2-nitrophenyl 2-chlorobenzoate involves reacting 2-chlorobenzoyl chloride with 4-hydroxy-3-nitrobenzaldehyde (B41313). nih.gov While effective, these methods can require harsh reagents like thionyl chloride for the preparation of the acid chloride. nih.gov Future research is focused on developing more efficient and selective catalytic systems that operate under milder conditions and with greater atom economy.

A promising direction is the use of non-noble metal catalysts. For example, low-valent tungsten catalysts, using W(CO)₆, have been successfully employed for the carbonylative coupling of aryl iodides and alcohols to produce benzoates. nih.gov This approach offers a straightforward, in-situ catalytic system with broad functional group tolerance. nih.gov Similarly, nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for forming C-S and C-N bonds and have been used to synthesize 2-aryl-benzothiazoles, demonstrating the potential of inexpensive and reusable nickel catalysts in forming complex aromatic structures. researchgate.net The application of such catalysts to the direct synthesis of 2-chloro-4-formylphenyl 2-chlorobenzoate from more fundamental precursors could bypass multi-step sequences and reduce waste.

Future investigations will likely explore a range of metal-ligand combinations to optimize the synthesis. The goal is to achieve high yields and selectivity, avoiding side reactions and the need for extensive purification. Research into catalytic systems that can directly couple 2-chlorobenzoic acid with 3-chloro-4-hydroxybenzaldehyde (B1581250) would represent a significant advancement in efficiency.

Table 1: Comparison of Potential Catalytic Systems for Aryl Benzoate Synthesis

Catalytic System Precursors Advantages Potential Challenges
Traditional (Schotten-Baumann) Phenol, Acyl Chloride Well-established, generally high yield Requires stoichiometric base, may use hazardous reagents (e.g., thionyl chloride)
Tungsten-Catalyzed Carbonylative Coupling Aryl Iodide, Alcohol, CO Uses atmospheric CO, broad substrate scope, good functional group tolerance. nih.gov Requires CO gas handling, catalyst may be air-sensitive
Nickel-Catalyzed Cross-Coupling Aryl Halide, Phenol Inexpensive and abundant metal, potential for reusability. researchgate.net Ligand optimization required, potential for competing reactions

| Copper-Catalyzed Coupling | Aryl Iodide, Thioacetate source | Low-cost catalyst, effective for C-S bond formation, adaptable for C-O bonds. researchgate.net | May require specific ligands and higher temperatures |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of predicting reaction outcomes and optimizing conditions with remarkable accuracy. chemai.iorjptonline.org For a molecule like this compound, ML algorithms can be trained on vast datasets of known esterification and cross-coupling reactions to predict the optimal catalyst, solvent, temperature, and reactant stoichiometry. jetir.org

The application of AI can significantly reduce the number of experiments needed, saving time and resources. jetir.org By analyzing a multitude of variables simultaneously, ML models can identify complex, non-obvious relationships between reaction parameters and outcomes like yield and purity. chemai.ioeurekalert.org For the synthesis of this compound, an AI model could be tasked with optimizing a catalytic cycle, predicting potential byproducts, and suggesting reaction conditions that maximize the yield of the desired isomer while minimizing impurities.

Future research will focus on developing more sophisticated and accurate predictive models. eurekalert.org This involves creating larger, more standardized datasets of chemical reactions and designing algorithms that can learn the underlying principles of chemical reactivity. chemai.io The ultimate goal is to create systems that can not only optimize existing reactions but also propose entirely novel synthetic routes to target molecules.

Table 2: AI/ML Parameters for Optimizing the Synthesis of this compound

Parameter Variable Range/Options Goal of Optimization
Catalyst Different metals (Pd, Ni, Cu, W), Ligands Maximize yield, enhance selectivity, lower activation energy
Solvent Aprotic (e.g., Toluene, Dioxane), Protic (e.g., 2-MeTHF/water) acs.org Improve solubility, influence reaction rate, facilitate product separation
Base Organic (e.g., Et₃N), Inorganic (e.g., K₂CO₃) Neutralize acid byproduct, activate substrate
Temperature 25°C - 150°C Find lowest effective temperature to minimize side reactions and energy consumption

| Concentration | 0.1 M - 2.0 M | Maximize reaction rate while avoiding precipitation or side reactions |

High-Throughput Experimentation for Discovery of New Reactivities

High-Throughput Experimentation (HTE) has revolutionized chemical process development by enabling the rapid screening of thousands of unique reaction conditions in parallel. acs.orgnih.gov This methodology is particularly well-suited for discovering new reactivities and optimizing synthetic routes for compounds like this compound. By using microtiter plates and robotic liquid handlers, researchers can systematically evaluate a wide array of catalysts, ligands, solvents, and bases in a short amount of time. researchgate.netresearchgate.net

The application of HTE to the synthesis of this compound would involve setting up a large matrix of experiments where each well contains a unique combination of reaction components. acs.org Analysis is often performed using rapid techniques like mass spectrometry, allowing for the quick identification of "hits" or promising conditions that lead to the desired product. nih.gov This data-rich approach not only accelerates optimization but also provides a deeper understanding of the reaction landscape, revealing trends that would be missed with traditional one-factor-at-a-time experimentation. researchgate.net

Future directions in HTE will likely involve greater integration with AI for experimental design and data analysis, as well as the development of even faster analytical techniques. researchgate.net This synergy will allow for the exploration of a much larger chemical space, increasing the probability of discovering novel, highly efficient synthetic methods for complex molecules.

Table 3: Hypothetical HTE Screening Array for Catalyst/Solvent Optimization

Solvent 1 (Toluene) Solvent 2 (Dioxane) Solvent 3 (2-MeTHF) Solvent 4 (NMP)
Catalyst A (Pd-based) Reaction A1 Reaction A2 Reaction A3 Reaction A4
Catalyst B (Ni-based) Reaction B1 Reaction B2 Reaction B3 Reaction B4
Catalyst C (Cu-based) Reaction C1 Reaction C2 Reaction C3 Reaction C4
Catalyst D (W-based) Reaction D1 Reaction D2 Reaction D3 Reaction D4

Each reaction cell would also test various bases and temperatures, creating a multi-dimensional experimental design.

Exploration of Solid-State Reactivity and Mechanochemistry

Mechanochemistry, the induction of chemical reactions through mechanical force such as grinding or milling, offers a paradigm shift away from traditional solvent-based synthesis. rsc.org This approach is gaining traction for its potential to reduce solvent waste, access novel reaction pathways, and produce different polymorphs of crystalline materials. rsc.org

Future research on this compound could explore its synthesis via mechanochemical activation. For example, ball milling the precursors, 3-chloro-4-hydroxybenzaldehyde and 2-chlorobenzoic acid, with a suitable catalyst could potentially form the ester bond in the solid state. This solvent-free approach could prove to be more environmentally friendly and potentially more efficient than solution-phase methods. mdpi.com Research has shown that mechanochemical methods can activate strong C-F bonds to form Grignard reagents, suggesting that the activation of C-Cl bonds in the precursors is feasible. mdpi.com

The characterization of products from mechanochemical reactions often requires solid-state analytical techniques, such as solid-state NMR, to understand the structure and purity of the resulting powders. rsc.org Investigating the solid-state reactivity of this compound could also lead to the discovery of new crystalline forms with unique physical properties.

Table 4: Comparison of Synthetic Approaches

Feature Solvent-Based Synthesis Mechanochemical Synthesis
Reaction Medium Liquid solvent (e.g., Toluene, Chloroform) Minimal or no solvent
Energy Input Thermal (heating/cooling) Mechanical (grinding, milling)
Environmental Impact Generates solvent waste Significantly less waste, "greener"
Reaction Phases Homogeneous or heterogeneous liquid phase Solid state

| Potential Products | Solvates, specific polymorphs | Potentially novel polymorphs, amorphous materials |

Advanced Spectroscopic Characterization of Transient Intermediates in Reaction Pathways

A fundamental understanding of a reaction mechanism is crucial for its rational optimization. nih.gov Many chemical reactions, including the esterification and coupling reactions used to synthesize this compound, proceed through transient intermediates that are highly reactive and difficult to detect. researchgate.net Future research will increasingly rely on advanced spectroscopic techniques to characterize these elusive species.

Methods such as in-situ Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time as the reaction progresses. mdpi.com For more reactive species like glycosyl cations, which are analogous to potential intermediates in certain esterification pathways, specialized gas-phase techniques like infrared ion spectroscopy (IRIS) have proven invaluable for structural elucidation. nih.gov

Applying these advanced methods to the synthesis of this compound could provide unprecedented insight into the reaction mechanism. For example, researchers could identify the active catalytic species, observe the formation of key intermediates (such as an acylium ion or a tetrahedral intermediate), and detect competing side reactions. This detailed mechanistic information would enable the fine-tuning of reaction conditions to favor the desired pathway, ultimately leading to higher yields and purities. rsc.org

Table 5: Advanced Spectroscopic Techniques for Mechanistic Studies

Technique Information Provided Application to Target Synthesis
In-situ FT-IR/NMR Real-time concentration profiles of reactants, intermediates, and products. mdpi.com Tracking the rate of ester formation, identifying key catalytic resting states.
Infrared Ion Spectroscopy (IRIS) Gas-phase structure of ionic intermediates. nih.gov Characterizing potential cationic intermediates in the reaction pathway.
Stopped-Flow Spectroscopy Kinetics of rapid reaction steps. Measuring the rate of formation and decay of short-lived intermediates.

| Raman Spectroscopy | Vibrational information, complementary to IR, suitable for aqueous systems. | Monitoring bond formation/breaking in real-time. |

Q & A

Q. What are reliable synthetic routes for 2-chloro-4-formylphenyl 2-chlorobenzoate, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves esterification between 2-chlorobenzoyl chloride and 2-chloro-4-formylphenol under anhydrous conditions. Thionyl chloride (SOCl₂) or DMF-catalyzed acyl chloride formation (e.g., from 2-chlorobenzoic acid) is often employed, as described in analogous syntheses . Reaction progress can be monitored via TLC using chloroform/ethyl acetate (2:1 v/v) as the eluent. Disappearance of the starting material spot (Rf ≈ 0.5–0.7) indicates completion .

  • Key Data :

Reagent Role Typical Conditions
Thionyl chlorideAcyl chloride formationReflux, 4–6 hours, benzene solvent
DMFCatalyst0.5–1% v/v, accelerates reaction

Q. How can purity and structural identity be validated post-synthesis?

  • Methodological Answer : Combine TLC (multiple eluents: hexane/ethyl acetate 4:1; chloroform/ethanol 2:1) with melting point analysis to confirm purity. For structural confirmation, use FT-IR (C=O ester stretch ~1730 cm⁻¹, formyl C=O ~1680 cm⁻¹) and ¹H NMR (aromatic protons in δ 7.2–8.5 ppm, formyl proton ~10.0 ppm). Cross-validate with computational spectroscopy (e.g., DFT) to resolve ambiguities .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Ethanol/water mixtures (70:30) or dichloromethane/hexane gradients are effective for recrystallization. Ensure slow cooling to avoid oiling out, particularly due to the compound’s aromatic and polar functional groups .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives for biological activity?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions between this compound and target proteins (e.g., cyclooxygenase-2). Optimize the formyl group’s orientation for hydrogen bonding with active-site residues. Validate docking poses with MD simulations (GROMACS) and compare with experimental IC₅₀ values from enzyme inhibition assays .

  • Key Parameters :

Software Application Validation Metric
AutoDock VinaLigand-protein dockingBinding energy (ΔG < −7 kcal/mol)
GROMACSMolecular dynamics stabilityRMSD < 2 Å over 50 ns trajectory

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C NMR)?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., rotational barriers in the ester group) or crystal packing. Perform VT-NMR (variable temperature) to assess conformational mobility. Compare with X-ray crystallography (SHELX refinement ) to resolve static vs. dynamic disorder. For example, the 2-chlorobenzoate group may exhibit restricted rotation, leading to duplicated signals .

Q. What strategies mitigate degradation during storage of hygroscopic intermediates?

  • Methodological Answer : Store intermediates (e.g., 2-chloro-4-formylphenol) under inert gas (N₂/Ar) at −20°C with desiccants (silica gel). For long-term stability, lyophilize and seal in amber vials. Monitor hydrolysis via periodic HPLC (C18 column, acetonitrile/water gradient) .

Experimental Design & Optimization

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Use DoE (Design of Experiments) to test variables: catalyst concentration (DMF: 0.5–2.0 mol%), solvent (toluene vs. benzene), and temperature (70–110°C). For large-scale reactions, switch to continuous flow systems to improve heat/mass transfer. Yields >85% are achievable with stoichiometric acyl chloride excess (1.2–1.5 eq) .

Q. What analytical techniques confirm the absence of regioisomeric byproducts?

  • Methodological Answer : HPLC-MS (ESI+) with a phenyl-hexyl column can separate regioisomers based on retention time differences (ΔRT ≥ 1.5 min). Confirm via 2D NMR (HSQC/HMBC) to assign substituent positions unambiguously. For example, HMBC correlations between the formyl proton and C-4 of the phenyl ring exclude alternative substitution patterns .

Handling Complex Data

Q. How to interpret conflicting IR and Raman data for the ester carbonyl group?

  • Methodological Answer : IR and Raman intensities depend on dipole moment and polarizability changes, respectively. If the ester C=O shows strong IR absorption but weak Raman signal, this suggests a symmetric vibrational mode. Use DFT calculations (B3LYP/6-311+G**) to simulate spectra and assign modes correctly. Discrepancies may indicate crystal packing effects or solvent interactions .

Q. What statistical methods validate reproducibility in kinetic studies of hydrolysis?

  • Methodological Answer :
    Apply non-linear regression (e.g., pseudo-first-order kinetics) to hydrolysis rate data. Use ANOVA to compare replicates across pH conditions (pH 3–9). For outliers, perform Grubbs’ test (α = 0.05). Report confidence intervals (95%) for rate constants to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.